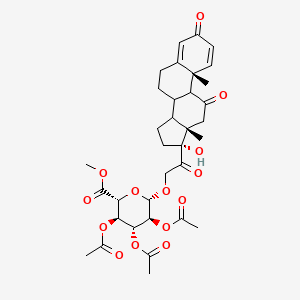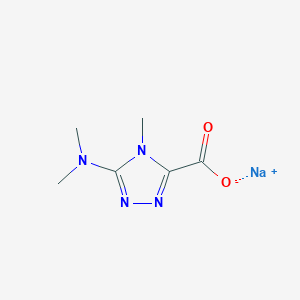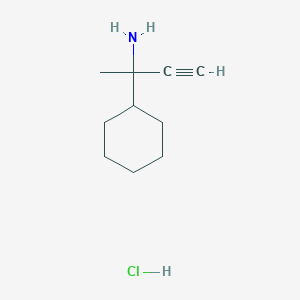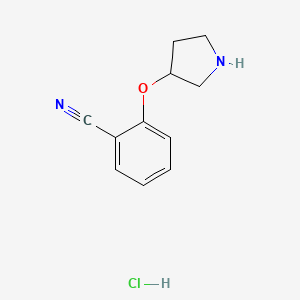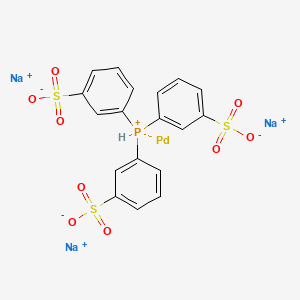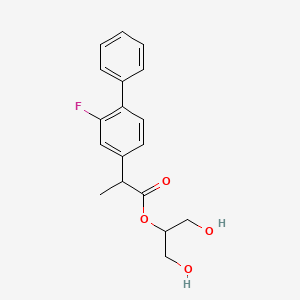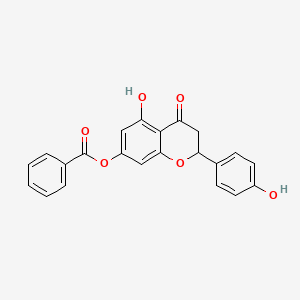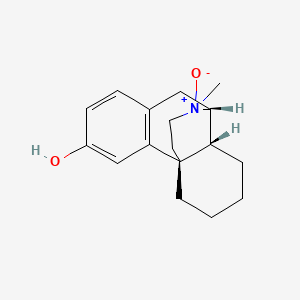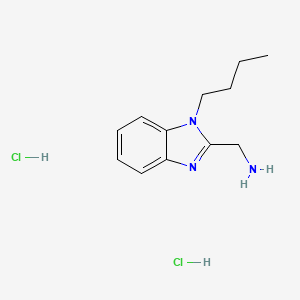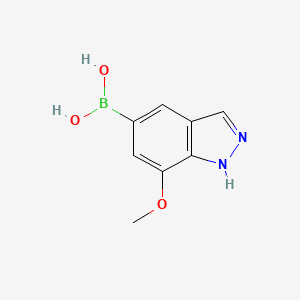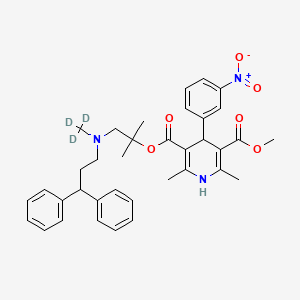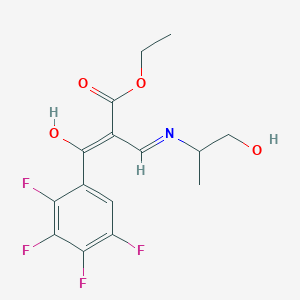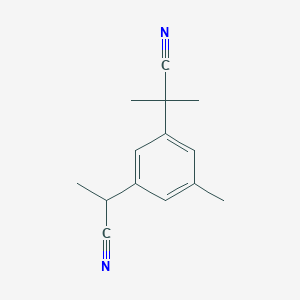
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is an organic compound with a complex structure It is characterized by the presence of cyano groups and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves several steps. One common method starts with the preparation of 3-(1-cyanoethyl)methyl benzoate, followed by a series of reactions including methylation, hydrolysis, chloroformylation, and Friedel-Crafts reactions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of alkali metal salts of 2-chlorobenzoate as starting materials . The process includes neutralization, reaction with sodium amide and alkyl nitrile, and subsequent purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The cyano groups in the compound can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(3-Carboxyphenyl)propionitrile: Another related compound with a carboxyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific combination of cyano and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
120512-38-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[3-(1-cyanoethyl)-5-methylphenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-12(11(2)8-15)7-13(6-10)14(3,4)9-16/h5-7,11H,1-4H3 |
InChI Key |
WYIZCUPTSQDNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
